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An in-depth guide for researchers and scientists exploring the thermodynamic characteristics,
phase equilibria, and experimental foundations of the Cadmium-Nickel (Cd-Ni) binary alloy
system. This document provides a consolidated view of assessed thermodynamic data,
detailed experimental protocols, and the fundamental relationships governing the system's
behavior.

Introduction

The Cadmium-Nickel (Cd-Ni) binary system is of significant interest in various industrial
applications, most notably in the manufacturing of Nickel-Cadmium (Ni-Cd) batteries.[1] In
these applications, Cd and Ni serve as the primary components of the negative and positive
electrodes, respectively. The efficiency, degradation, and potential for recycling of these energy
storage devices are intrinsically linked to the thermodynamic stability and phase behavior of the
Cd-Ni alloys formed during their lifecycle.[1] A thorough understanding of the thermodynamic
properties, such as enthalpy of formation, Gibbs free energy, and phase equilibria, is essential
for optimizing manufacturing processes, predicting material performance, and developing
effective recycling strategies.[1]

This technical guide presents a comprehensive overview of the thermodynamic properties of
the Cd-Ni system, based on the established CALPHAD (CALculation of PHAse Diagram)
approach. Due to a scarcity of direct experimental data for some properties, such as the
enthalpy of mixing in the liquid phase, the CALPHAD methodology provides the most reliable
and self-consistent dataset by integrating available experimental phase diagram information
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with robust thermodynamic models.[1][2] This document summarizes the key assessed data,
details the experimental methods used to obtain the foundational data for these models, and
visualizes the critical workflows and thermodynamic relationships.

Thermodynamic Data and Phase Equilibria

The thermodynamic properties of the Cd-Ni system have been critically evaluated using the
CALPHAD method. This approach optimizes thermodynamic parameters to achieve the best
possible agreement between calculated phase diagrams and all available experimental data.[1]

[3]

Enthalpy of Formation of Intermetallic Compounds

Experimental measurements for the standard enthalpy of formation (AH°f) of the two stable
intermetallic compounds in the Cd-Ni system, CdsNi and CdNi, have been performed using
high-temperature Calvet calorimetry.[1][2] These experimental values are crucial inputs for the
thermodynamic modeling of the system. The assessed values are presented in Table 1.

Table 1: Standard Enthalpies of Formation for Cd-Ni Intermetallic Compounds

AH°f (Experimental, AH°f (Calculated,

Formation
Compound . Agarwal et al.) Fartas et al.)
Reaction
[kd/mol] [kd/mol]
_ 5Cd (s) + Ni(s) -
CdsNi , -8.139 -8.140
CdsNi (s)
_ Cd (s) + Ni (s) -
CdNi -23.057 -18.640

CdNi (s)

Reference states:
Pure solid Cd
(HCP_A3) and Ni
(FCC_A1) at 298.15
K. Data sourced from
the thermodynamic
assessment by Fartas
(2017).[1]
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Assessed Phase Diagram and Invariant Reactions

The assessed Cd-Ni phase diagram is characterized by two peritectically formed intermediate
phases (CdsNi and CdNi) and a cadmium-rich eutectic.[1] The key invariant reactions,
comparing experimental data with the calculated values from the CALPHAD model, are
summarized in Table 2.

Table 2: Invariant Reactions in the Cadmium-Nickel System

. Experiment Calculated
. Experiment Calculated
Reaction Type al Comp. Comp. (at.
al Temp. (K) . Temp. (K) .
(at. % Ni) % Ni)
Lig - (Cd) + .
) Eutectic 591 0.63 592.1 0.43
CdsNi
Lig + CdNi < o
) Peritectic 768 10.40 769.7 10.49
CdsNi
Lig + (Ni) - L
) Peritectic 963 33.30 963.0 33.30
CdNi

Data sourced
from the
thermodynam
ic
assessment
by Fartas
(2017).[1]

Gibbs Free Energy of Mixing of the Liquid Phase

While direct experimental data for the enthalpy of mixing of liquid Cd-Ni alloys is unavailable in
the literature, the CALPHAD assessment provides a model for the Gibbs free energy of the
liquid phase using a Redlich-Kister polynomial for the excess Gibbs energy (EGm).[1][2] The
Gibbs free energy of mixing (AGmix) can be calculated as:

AGmix = Gideal + EGm = RT(xCdIn(xCd) + xNiln(xNi)) + xCdxNi Y Li(xCd - xNi)i
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where R is the gas constant, T is temperature, x is the mole fraction, and Li are the optimized
Redlich-Kister parameters. Table 3 presents the calculated integral Gibbs free energy of mixing
for the liquid phase at 1000 K across various compositions.

Table 3: Calculated Gibbs Free Energy of Mixing for Liquid Cd-Ni Alloys at 1000 K

. . Ideal Gibbs Excess Gibbs Total Gibbs

Mole Fraction Mole Fraction

. . Energy of Energy of Free Energy of
Ni (xNi) Cd (xCd) o o o

Mixing [J/mol] Mixing [J/mol] Mixing [J/mol]

0.1 0.9 -2770 2529 -241
0.2 0.8 -4159 4531 372
0.3 0.7 -5094 5971 877
0.4 0.6 -5580 6814 1234
0.5 0.5 -5763 7027 1264
0.6 0.4 -5580 6576 996
0.7 0.3 -5094 5427 333
0.8 0.2 -4159 3546 -613
0.9 0.1 -2770 1299 -1471

Calculated using
Redlich-Kister
parameters from
Fartas (2017).
The positive
excess Gibbs
energy indicates
a tendency
towards
segregation in

the liquid phase.

Experimental Protocols
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The thermodynamic assessment of the Cd-Ni system is built upon data derived from several
key experimental techniques.

Determination of Enthalpies of Formation by High-
Temperature Calorimetry

The enthalpies of formation for the Cd-Ni intermetallic compounds were determined
experimentally via direct reaction calorimetry using a High-Temperature Calvet Calorimeter.[2]

Methodology:

o Sample Preparation: High-purity elemental Cadmium (99.99%) and Nickel (99.99%) are
weighed in the desired stoichiometric ratios (e.g., 5:1 for CdsNi and 1:1 for CdNi).

o Calorimeter Setup: The Calvet calorimeter, which consists of two thermally identical cells
surrounded by a sensitive thermopile, is heated to a constant reaction temperature (e.g., 785
K). One cell serves as the reference, while the other is the reaction cell.

¢ Reaction Initiation: The reaction is initiated by dropping a pellet of the mixed elemental
powders into the reaction cell of the pre-heated calorimeter.

¢ Heat Flow Measurement: The formation of the intermetallic compound is an exothermic
process. The heat released is transferred to the thermopile, generating a voltage signal that
is proportional to the heat flow.

» Data Integration: The voltage-time signal is integrated to determine the total heat evolved
during the reaction.

» Enthalpy Calculation: The standard enthalpy of formation at the reaction temperature is
calculated from the measured heat. This value is then corrected to the standard reference
temperature of 298.15 K using measured enthalpy increment data (heat capacity) for the
elements and the final compound.

Determination of the Phase Diagram

The experimental Cd-Ni phase diagram, which forms the basis of the CALPHAD model, is
constructed using a combination of techniques to identify phase transition temperatures and
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compositions.[1][4][5]

Methodologies:

o Thermal Analysis (DTA/DSC): Differential Thermal Analysis (DTA) or Differential Scanning
Calorimetry (DSC) is the primary method for determining liquidus, solidus, eutectic, and

peritectic temperatures.

o

A small, homogenized alloy sample and an inert reference material are heated or cooled
at a controlled, slow rate.

The temperature difference between the sample and the reference is continuously
measured.

Phase transitions (e.g., melting, solidification) result in the release or absorption of latent
heat, causing a detectable endothermic or exothermic peak on the DTA/DSC curve.

By running a series of alloys with different compositions, the transition temperatures can
be plotted against composition to map out the phase boundaries.[1]

» Metallography (Microscopic Examination): This technique is used to identify the phases

present at equilibrium at a specific temperature.

A series of alloys are prepared and annealed at a high temperature for an extended period
to reach equilibrium.

The samples are then rapidly quenched to preserve the high-temperature microstructure.

The gquenched samples are sectioned, polished, and etched to reveal the grain structure
and phase distribution.

Microscopic examination (optical or scanning electron microscopy) is used to identify the
number and morphology of the phases present (e.g., single-phase, eutectic, or peritectic
structures), thereby delineating the phase fields.[1][4]

X-Ray Diffraction (XRD): XRD is used to identify the crystal structure of the phases present

in an equilibrated alloy.
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[e]

Quenched samples from metallographic studies are ground into a fine powder.
o The powder is exposed to a monochromatic X-ray beam.

o The diffraction pattern (a plot of diffraction intensity versus diffraction angle) is unique to
the crystal structures present in the sample.

o By comparing the pattern to known structures, the phases (e.g., (Cd), (Ni), CdsNi, CdNi)
can be unambiguously identified. The lattice parameters derived from XRD can also be
used to determine the limits of solid solubility.[4][5]

Visualizations of Workflows and Relationships

To clarify the processes and concepts discussed, the following diagrams are provided. They
adhere to a strict color palette and contrast rules for maximum clarity.
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Fig. 1: Experimental workflow for thermodynamic assessment of the Cd-Ni system.
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Fig. 2: Interrelation of core thermodynamic properties in a binary alloy system.

Conclusion

The thermodynamic properties of the Cadmium-Nickel binary system are best understood
through the lens of a comprehensive CALPHAD assessment, which synthesizes limited direct
experimental data with well-established phase boundary information. The system is defined by
two stable intermetallic compounds, CdsNi and CdNi, with negative enthalpies of formation
indicating their stability relative to the pure elements. The liquid phase exhibits a positive

deviation from ideal behavior, suggesting a tendency toward repulsion between Cadmium and
Nickel atoms in the melt.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b14708950?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14708950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The experimental foundation for this understanding rests on high-temperature calorimetric
measurements for formation enthalpies and a combination of thermal analysis, metallography,
and X-ray diffraction for phase diagram determination. While a direct experimental
measurement of the liquid mixing enthalpy remains a gap in the literature, the consistency of
the CALPHAD model provides a reliable framework for predicting phase equilibria and driving
forces for transformations. This compiled data is vital for applications in materials design,
process simulation, and the development of sustainable recycling technologies for Ni-Cd-
containing materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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